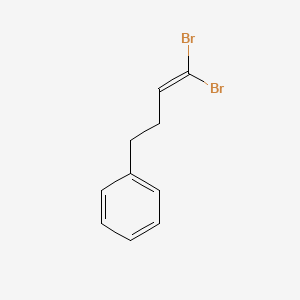
1,1-Dibromo-4-phenyl-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-4-phenyl-1-butene is an organic compound with the molecular formula C10H10Br2. It is a derivative of butene, featuring two bromine atoms and a phenyl group attached to the first carbon atom of the butene chain. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibromo-4-phenyl-1-butene can be synthesized through the bromination of 4-phenyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4-phenyl-1-butene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The bromination process is monitored to minimize the formation of by-products and ensure efficient conversion of the starting material.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-4-phenyl-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The double bond in the butene chain can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol or methanol.
Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Major Products Formed
Substitution Reactions: Formation of phenyl-substituted alcohols, ethers, or amines.
Elimination Reactions: Formation of phenyl-substituted alkenes or alkynes.
Addition Reactions: Formation of dibromo or bromo-substituted butenes.
Aplicaciones Científicas De Investigación
1,1-Dibromo-4-phenyl-1-butene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1,1-dibromo-4-phenyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms and a phenyl group influences its chemical behavior. In substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes or alkynes. The phenyl group can stabilize intermediates through resonance effects, enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
1,1-Dibromo-4-phenyl-1-butene can be compared with other similar compounds such as:
1,1-Dibromo-2-phenyl-1-butene: Similar structure but with the phenyl group attached to the second carbon atom.
1,1-Dibromo-4-methyl-1-butene: Similar structure but with a methyl group instead of a phenyl group.
1,1-Dibromo-4-ethyl-1-butene: Similar structure but with an ethyl group instead of a phenyl group.
The uniqueness of this compound lies in the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C10H10Br2 |
|---|---|
Peso molecular |
289.99 g/mol |
Nombre IUPAC |
4,4-dibromobut-3-enylbenzene |
InChI |
InChI=1S/C10H10Br2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |
Clave InChI |
BZNQZVXOAKGQOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


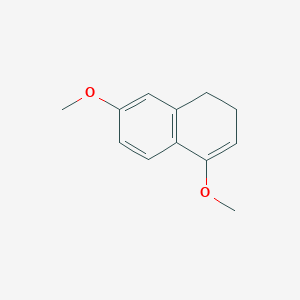
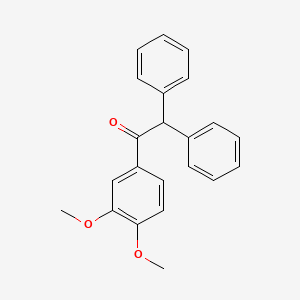

![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
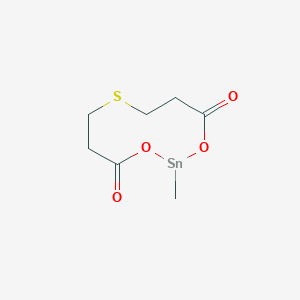
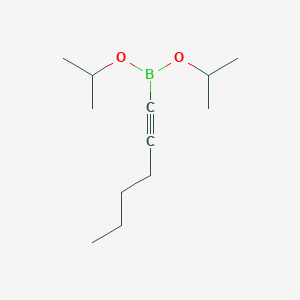
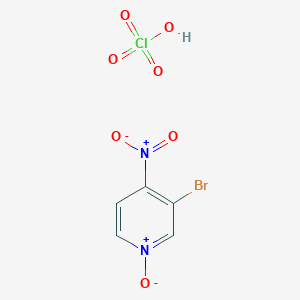
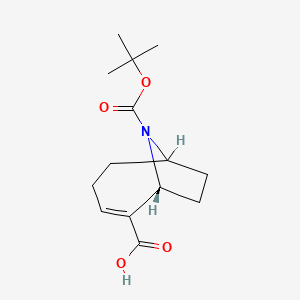
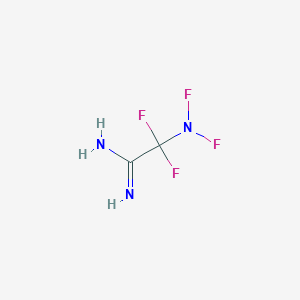
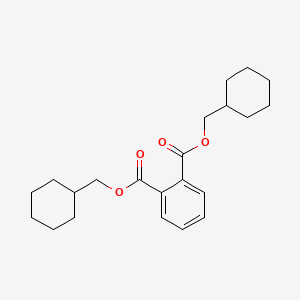
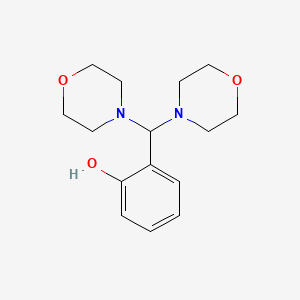
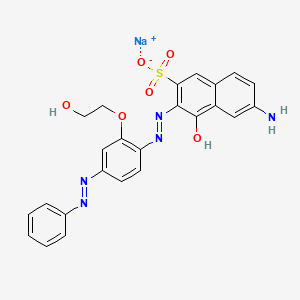
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

